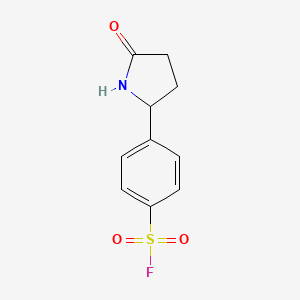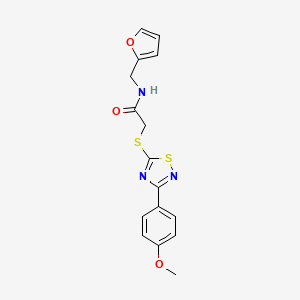![molecular formula C14H17NO5 B2842668 4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid CAS No. 304887-17-0](/img/structure/B2842668.png)
4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid” is a chemical compound with the CAS Number: 304887-17-0 . It has a molecular weight of 279.29 . The IUPAC name for this compound is 4-oxo-4-[4-(propoxycarbonyl)anilino]butanoic acid .
Molecular Structure Analysis
The Inchi Code for “4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid” is 1S/C14H17NO5/c1-2-9-20-14(19)10-3-5-11(6-4-10)15-12(16)7-8-13(17)18/h3-6H,2,7-9H2,1H3,(H,15,16)(H,17,18) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid” has a molecular weight of 279.29 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Optical Gating and Synthetic Ion Channels
One significant application of 4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid derivatives involves the optical gating of nanofluidic devices based on synthetic ion channels. This process utilizes photolabile hydrophobic molecules, including 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, which can be removed by irradiation to generate hydrophilic groups. This UV-light-triggered mechanism allows for the selective transport of ionic species in aqueous solutions through channels, showing promise for applications in controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis of Amino Acids and Derivatives
The compound also plays a role in the synthesis of γ-Oxo α-amino acids and γ-aryl α-amino acids, which possess notable biological properties and are active components in many drug molecules. An efficient method involving the coupling of aromatic dithianes with an iodide derivative of serine has been developed to produce these compounds. The resulting 4-oxo-4-aryl or 4-aryl 2-amino butanol derivatives serve as synthetic precursors for a range of unnatural amino acids and amino alcohols, showcasing the compound's versatility in drug synthesis and development (Chacko & Ramapanicker, 2012).
Microwave-Assisted Synthesis
4-Oxobutenoic acids, which include 4-oxo-2-butenoic acids, are recognized for their utility as biologically active species and versatile intermediates for further derivatization. Microwave-assisted aldol-condensation has been developed as a method for synthesizing 4-oxo-2-butenoic acid from methyl ketone derivatives and glyoxylic acid, highlighting the compound's importance in the preparation of biologically relevant and chemically versatile intermediates (Uguen et al., 2021).
Multicomponent Crystals and Material Science
Research on baclofen, a closely related compound, and its ability to form multicomponent crystals (MCCs) with various coformers, demonstrates the structural versatility and potential for crystal engineering within this chemical family. This includes the synthesis of salts, salt solvates, and cocrystal salt solvates, which may have implications for the development of new materials and pharmaceuticals (Malapile et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
4-oxo-4-(4-propoxycarbonylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-2-9-20-14(19)10-3-5-11(6-4-10)15-12(16)7-8-13(17)18/h3-6H,2,7-9H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRSOKUTFBRNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842588.png)

![Furan-2-yl-[4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B2842590.png)
![N-(2-furylmethyl)-2-(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2842592.png)
![4-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2842594.png)
![3-[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2842597.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2842598.png)

![2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone](/img/structure/B2842603.png)
![2-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile](/img/structure/B2842604.png)


![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)